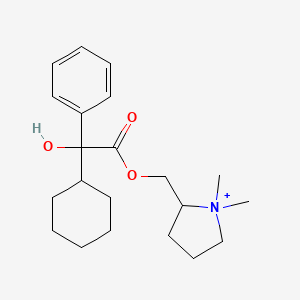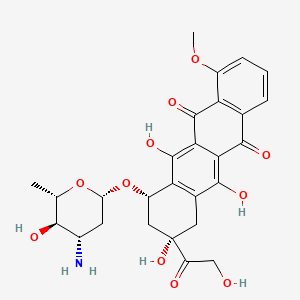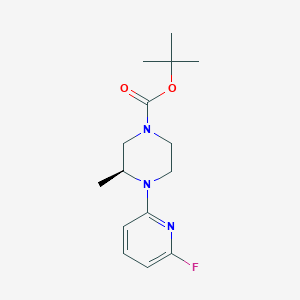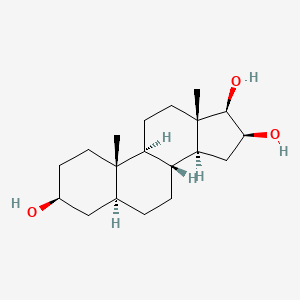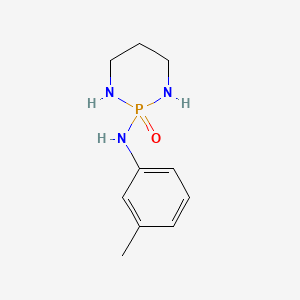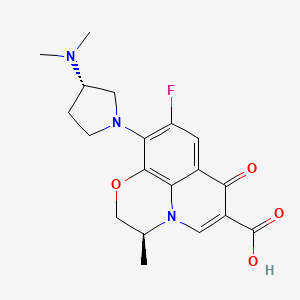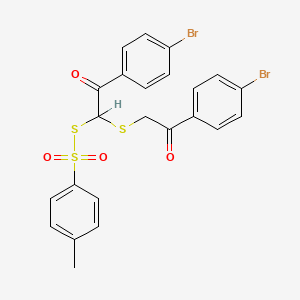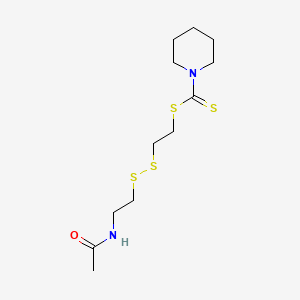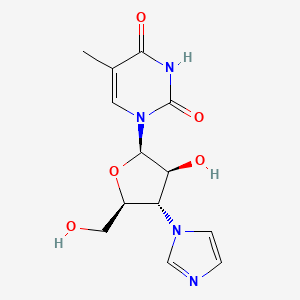
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog. It is structurally related to thymine, one of the four nucleobases in the nucleic acid of DNA. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine typically involves the glycosylation of thymine with a suitably protected sugar derivative, followed by deprotection and further functionalization to introduce the imidazole moiety. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various reduced imidazole derivatives.
科学的研究の応用
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and RNA, and its potential to inhibit viral replication.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases like HIV and certain types of cancer.
作用機序
The mechanism of action of 1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA or RNA, where it can interfere with the normal function of these nucleic acids. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair.
類似化合物との比較
Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine: Another nucleoside analog with antiviral properties.
1-(2-Deoxy-2-chloro-beta-D-arabinofuranosyl)thymine: Similar structure but with a chlorine atom instead of an imidazole ring.
Uniqueness
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine is unique due to the presence of the imidazole ring, which can enhance its binding affinity to certain enzymes and increase its stability compared to other nucleoside analogs.
特性
CAS番号 |
124355-31-3 |
|---|---|
分子式 |
C13H16N4O5 |
分子量 |
308.29 g/mol |
IUPAC名 |
1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-imidazol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O5/c1-7-4-17(13(21)15-11(7)20)12-10(19)9(8(5-18)22-12)16-3-2-14-6-16/h2-4,6,8-10,12,18-19H,5H2,1H3,(H,15,20,21)/t8-,9-,10+,12-/m1/s1 |
InChIキー |
XXRJCZKYYMVQTJ-MWGHHZFTSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N3C=CN=C3)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N3C=CN=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


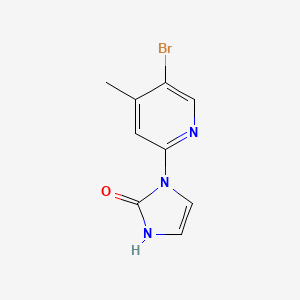
![3-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B12812788.png)
